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Compound of Interest

Compound Name: 1-Chloroisoquinoline-5-carbonitrile
CAS No.: 1231761-23-1
Cat. No.: B037408
Get Quote
. J

Compound Profile & Significance

1-Chloroisoquinoline-5-carbonitrile is a bifunctionalized heteroaromatic scaffold. Its chemical
utility stems from the orthogonal reactivity of its substituents: the 1-chloro group is highly
susceptible to nucleophilic aromatic substitution (

) or palladium-catalyzed coupling, while the 5-cyano group serves as a robust precursor for
amides, amines, or carboxylic acids.

IUPAC Name: 1-chloroisoquinoline-5-carbonitrile[1][2][3][4][5][6]

CAS Registry Number: 1231761-23-1[2][5][7][8]

Molecular Formula:

Molecular Weight: 188.61 g/mol

Appearance: Off-white to pale yellow solid
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Synthesis & Isolation Context

Understanding the synthesis is critical for interpreting spectral impurities. This compound is
typically isolated via the chlorination of 5-cyanoisoquinoline-N-oxide using phosphorus
oxychloride (

).
o Common Impurities:

o 5-cyanoisoquinoline (Unreacted precursor; check for loss of Cl isotope pattern).

o 1-hydroxyisoquinoline-5-carbonitrile (Hydrolysis product; check for broad OH stretch in
IR).

o Phosphorus residues (If workup is incomplete; check

NMR).

Spectral Analysis: Data & Interpretation
A. Mass Spectrometry (MS)

Mass spectrometry provides the most definitive initial confirmation due to the unique isotopic
signature of chlorine.

Methodology: Electrospray lonization (ESI) or GC-MS (EI). Solvent: Methanol/Acetonitrile
(+0.1% Formic Acid).

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037408?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value /| Observation Structural Inference
Molecular lon ( 188.0 (for Consistent with
) )
, Diagnostic for a single Chlorine
3:1 ratio (
atom (
Isotope Pattern
VS
) ). Peaks at m/z 188 and 190.
m/z 153 (
Fragmentation (EI) Loss of radical chlorine atom.
)
] m/z 126 ( Collapse of the pyridine ring
Fragmentation (EI)
) after Cl loss.

Analyst Note: Absence of the M+2 peak at ~33% intensity indicates dechlorination or

misidentification (e.g., fluoro-analog).

B. Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the nitrile group and the integrity of the aromatic
system.

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Frequency (

Intensity Assignment

)

2295 _ 2240 Medium/Sharp Stretch. Distinctive for aryl
nitriles.

3030 - 3080 Weak Stretch. Aromatic protons.

/

1560 — 1620 Strong Ring Stretch. Skeletal
vibrations of the isoquinoline
core.

Stretch. (Often coupled with

1050 - 1100 Medium ring vibrations; use caution in
assignment).

OOP Bending. Out-of-plane

830 — 850 Strong bending for adjacent aromatic

hydrogens.

C. Nuclear Magnetic Resonance (NMR)

NMR provides the map of the carbon skeleton. The 1-chloro substituent exerts a deshielding

effect on the adjacent nitrogen but shielding effects on the ring carbons.

Solvent:

(Chloroform-d) or

. Reference: TMS (0.00 ppm).

NMR (Proton) — Predicted & Rationalized

Based on parent 1-chloroisoquinoline shifts with substituent increments for 5-CN.
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Assignment

Position
(Hz) Logic

(ppm) Multiplicity

Alpha to
Nitrogen.
Deshielded by
H3 8.35-8.45 Doublet (d) ~5.8 _
the heterocyclic
nitrogen and the

1-Cl group.

Beta to Nitrogen.
Deshielded
significantly by
H4 8.05-8.15 Doublet (d) ~5.8 the ortho 5-
cyano group

(steric/electronic)

Peri-position.
Deshielded by
the lone pair of
H8 8.40 —8.50 Doublet (d) ~8.0 _
N2 and spatial
proximity to the

Cl group.

Ortho to CN.

Deshielded by
H6 8.00-8.10 Doublet (d) ~7.5 the electron-

withdrawing

nitrile group.

Meta to CN.
Standard

H7 7.75-7.85 Triplet (t) ~7.5 aromatic shift,
coupled to H6
and H8.

NMR (Carbon)
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Nitrile Carbon: ~117 ppm (Characteristic weak peak).

C1 (C-Cl): ~150-152 ppm (Deshielded by N and CI).

C3 (C=N): ~140-142 ppm.

C5 (C-CN): ~108-110 ppm (Upfield due to anisotropic effect of CN triple bond).

Experimental Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and characterizing this
compound, ensuring the data matches the structure.

Click to download full resolution via product page

Caption: Synthesis and validation workflow for 1-Chloroisoquinoline-5-carbonitrile,
highlighting critical control points (POCI3 chlorination) and analytical checks.

Standardized Protocols
Protocol A: NMR Sample Preparation

To ensure sharp resolution of the coupling constants (

values) between H3 and H4:

e Weigh 5-10 mg of the solid compound.
e Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS.
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 Critical Step: Filter the solution through a cotton plug in a glass pipette into the NMR tube to
remove inorganic salts (e.g.,

residues) which can broaden peaks.

Protocol B: LC-MS Identification

e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 um).
» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 5 minutes.
e Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

e Success Criteria: Single peak at retention time ~3.5 min (varies by column) with matching
mass spectrum (188/190 m/z).

References
e Preparation of 1-Chloroisoquinoline (General Method)

o Title: Synthesis of 1-chloroisoquinoline
o Source: ChemicalBook / Primary Liter

o URL:
e Compound Registry & ldentifiers
o Title: 1-Chloroisoquinoline-5-carbonitrile Product Page.[1][2][3][4][5][7][8][9][10]

o Source: American Elements.

o URL:

o Spectral Analogues (Parent Compound)
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o Title: 1-Chloroisoquinoline Spectral D
o Source: Sigma-Aldrich / NIST.

o URL:

¢ Mechanistic Insight (POCI3 Chlorination)

o Title: POCI3 chlorin
o Source: PubMed / NIH.

o URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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